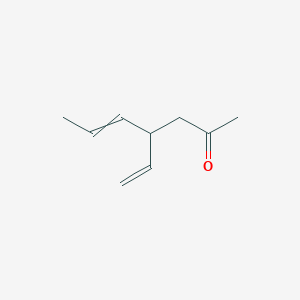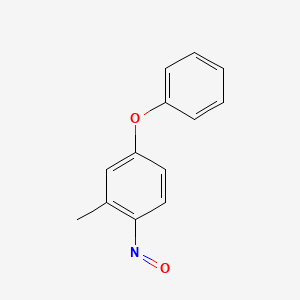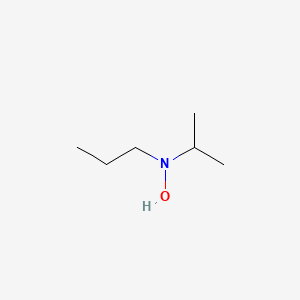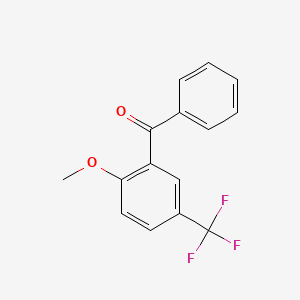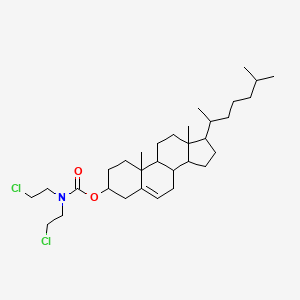![molecular formula C10H22NO6PS B14479555 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid CAS No. 67278-72-2](/img/structure/B14479555.png)
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a cyclohexane ring attached to an amine group, a phosphonomethyl group, and a sulfonic acid group. It is known for its use as a buffering agent in biochemistry due to its ability to maintain a stable pH in solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid typically involves the reaction of cyclohexylamine with a suitable sulfonic acid derivative. The reaction conditions often require a controlled environment with specific temperature and pH to ensure the desired product is obtained. For example, the reaction may be carried out in an aqueous medium with the addition of a base to neutralize the acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process may include steps such as purification through crystallization or distillation to obtain a high-purity product. The use of advanced analytical techniques like HPLC (High-Performance Liquid Chromatography) ensures the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexylamine derivatives.
Applications De Recherche Scientifique
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is widely used in scientific research due to its buffering properties. Some of its applications include:
Chemistry: Used as a buffering agent in various chemical reactions to maintain a stable pH.
Biology: Employed in biological assays and experiments where pH stability is crucial.
Medicine: Utilized in pharmaceutical formulations to ensure the stability of active ingredients.
Industry: Applied in industrial processes that require precise pH control, such as in the production of certain chemicals and materials.
Mécanisme D'action
The buffering action of 3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is due to its ability to donate or accept protons, thereby maintaining a stable pH in solutions. The molecular targets and pathways involved include interactions with hydrogen ions (H+) and hydroxide ions (OH-) to neutralize changes in pH.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO): Another buffering agent with similar properties.
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used buffering agent in biological and chemical research.
2-(N-Morpholino)ethanesulfonic acid (MES): Commonly used in biological research for its buffering capacity.
Uniqueness
3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid is unique due to its specific combination of functional groups, which provide it with distinct buffering properties and stability over a wide pH range. This makes it particularly useful in applications where precise pH control is essential.
Propriétés
Numéro CAS |
67278-72-2 |
|---|---|
Formule moléculaire |
C10H22NO6PS |
Poids moléculaire |
315.33 g/mol |
Nom IUPAC |
3-[cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C10H22NO6PS/c12-18(13,14)9-11(7-4-8-19(15,16)17)10-5-2-1-3-6-10/h10H,1-9H2,(H2,12,13,14)(H,15,16,17) |
Clé InChI |
KUFPPGMDCHKEFB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(CCCS(=O)(=O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


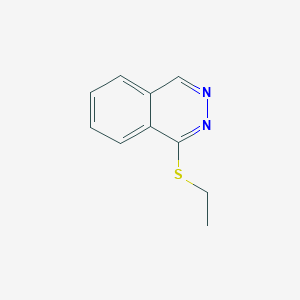
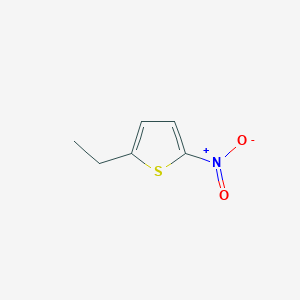
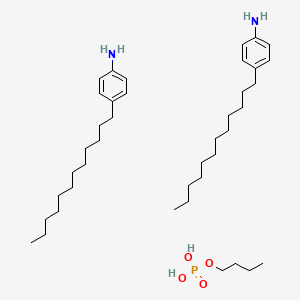
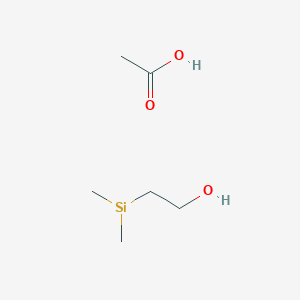
![2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14479488.png)
![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)

![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)
